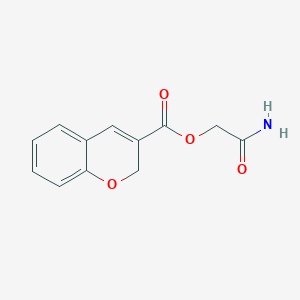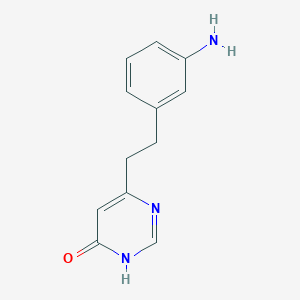![molecular formula C12H9N5O2S B12933278 9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine CAS No. 51302-03-5](/img/structure/B12933278.png)
9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a 4-nitrophenylthio group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The 6-position of the purine ring is functionalized with a 4-nitrophenylthio group through a nucleophilic substitution reaction. This involves the reaction of a 6-chloropurine derivative with 4-nitrothiophenol in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the 9th position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine can undergo reduction reactions to form corresponding amino derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine derivative and 4-nitrothiophenol.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.
Major Products:
Reduction: 9-Methyl-6-((4-aminophenyl)thio)-9H-purine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Hydrolysis: Purine derivatives and 4-nitrothiophenol.
Wissenschaftliche Forschungsanwendungen
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may find applications in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine ring system can also interact with enzymes involved in purine metabolism, potentially inhibiting their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 6-Mercaptopurine
- 6-Thioguanine
- 9-Methyl-6-(phenylthio)-9H-purine
Comparison:
6-Mercaptopurine and 6-Thioguanine: These compounds are also purine derivatives with thiol groups at the 6-position. they lack the nitro group and methyl substitution present in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine, which may result in different biological activities and chemical reactivity.
9-Methyl-6-(phenylthio)-9H-purine: This compound is similar in structure but lacks the nitro group on the phenyl ring. The presence of the nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine may confer additional reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
51302-03-5 |
|---|---|
Molekularformel |
C12H9N5O2S |
Molekulargewicht |
287.30 g/mol |
IUPAC-Name |
9-methyl-6-(4-nitrophenyl)sulfanylpurine |
InChI |
InChI=1S/C12H9N5O2S/c1-16-7-15-10-11(16)13-6-14-12(10)20-9-4-2-8(3-5-9)17(18)19/h2-7H,1H3 |
InChI-Schlüssel |
TWZSLQDIJLTSKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


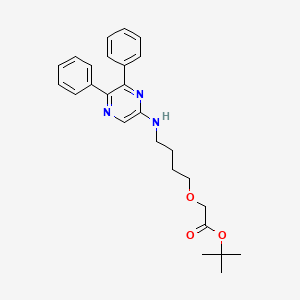
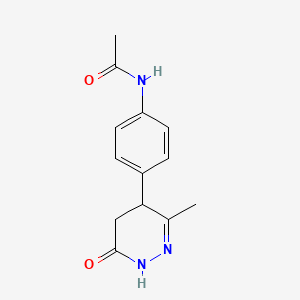
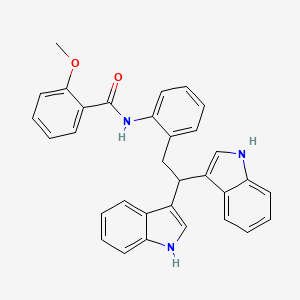
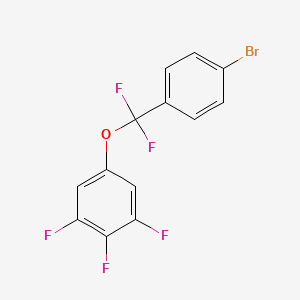
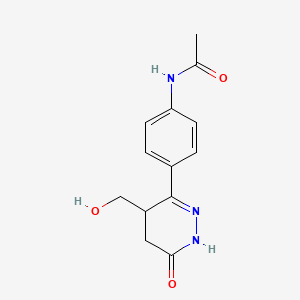
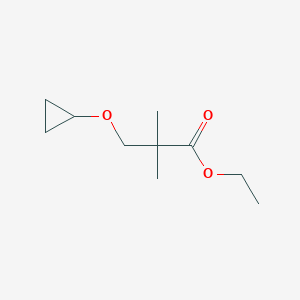
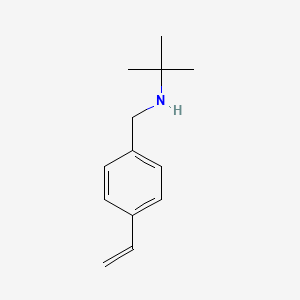
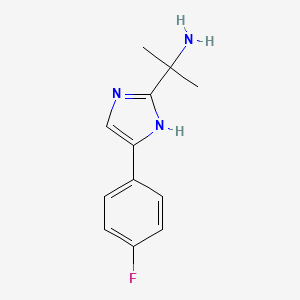
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)
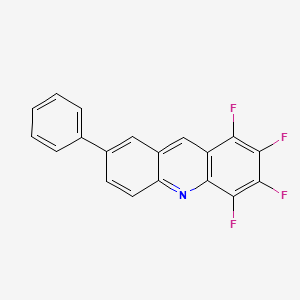
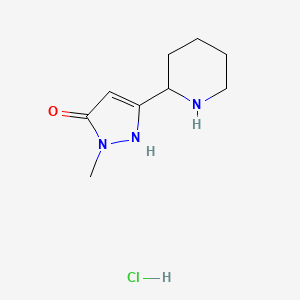
![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)
